molecular formula C16H24N2O B6007674 2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Cat. No.: B6007674
M. Wt: 260.37 g/mol
InChI Key: DGAKRIMKGJCJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is an organic compound that features a cyclohexylidene ring, a piperidine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethylcyclohexanone with piperidine and subsequent introduction of the nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(4-isopropylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile

Uniqueness

2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the ethyl group on the cyclohexylidene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(4-ethylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-13-6-8-14(9-7-13)15(12-17)16(19)18-10-4-3-5-11-18/h13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAKRIMKGJCJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=C(C#N)C(=O)N2CCCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187406
Record name α-(4-Ethylcyclohexylidene)-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590351-60-3
Record name α-(4-Ethylcyclohexylidene)-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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